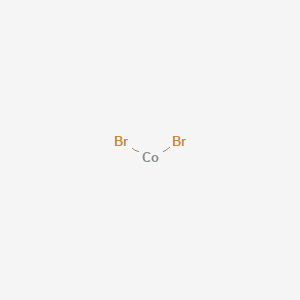Cobaltous bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C
66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C
126.754 lb/100 lb water at 70 °F
Readily soluble in methanol, ethanol, acetone and methyl acetate
Synonyms
Canonical SMILES
- Field: Organic Chemistry
- Application: Cobalt(II) bromide is commonly used as a catalyst in organic reactions.
- Method: It is used in the synthesis of cyclic amines and the reduction of organic compounds.
- Results: The use of Cobalt(II) bromide as a catalyst can enhance the efficiency of these reactions.
- Field: Industrial Chemistry
- Application: Cobalt(II) bromide is used in electroplating and metal finishing.
- Method: It is used in the plating bath during the electroplating process.
- Results: This results in a smooth, high-quality finish on the metal surface.
- Field: Inorganic Chemistry
- Application: Cobalt(II) bromide is used in the synthesis of other cobalt-containing compounds.
- Method: It serves as a starting material in the preparation of these compounds.
- Results: This leads to the production of a variety of cobalt-based materials with diverse properties.
- Field: Organic Chemistry
- Application: Cobalt(II) bromide is used as a catalyst for C-metal, C-heteroatom and C-C bond formations .
- Method: It is used in various organic reactions including addition to unsaturated bonds, cyclizations, polymerization, oxidations reductions and carbonylations .
- Results: The use of Cobalt(II) bromide as a catalyst can enhance the efficiency of these reactions .
Organic Reactions Catalyst
Electroplating and Metal Finishing
Synthesis of Other Cobalt-Containing Compounds
Catalyst for C-Metal, C-Heteroatom and C-C Bond Formations
- Field: Organic Chemistry
- Application: Cobalt(II) bromide is used in functional group transformations .
- Method: It is used in various organic reactions including the transformation of functional groups .
- Results: The use of Cobalt(II) bromide can enhance the efficiency of these reactions .
Functional Group Transformations
Polymerization
- Field: Organic Chemistry
- Application: Cobalt(II) bromide is used in the addition to unsaturated bonds .
- Method: It is used in various organic reactions including the addition to unsaturated bonds .
- Results: The use of Cobalt(II) bromide can enhance the efficiency of these reactions .
Addition to Unsaturated Bonds
Oxidations and Reductions
Cobaltous bromide appears as a red-violet crystalline solid that is soluble in water. It is often synthesized through the direct reaction of cobalt metal with bromine. The reaction can be represented as follows:
This compound is notable for its catalytic properties and its role in various chemical syntheses and studies .
Cobaltous bromide stands out due to its specific catalytic properties and its ability to form stable complexes with various ligands, making it particularly useful in organic synthesis compared to similar compounds.
Research indicates that cobaltous bromide interacts significantly with nitrogen-containing ligands, forming stable complexes that exhibit enhanced catalytic properties. These interactions are crucial for understanding its behavior in various chemical environments and its potential applications in catalysis
Physical Description
Liquid
Color/Form
Green hexagonal crystals; hygroscopic
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
Heavy Atom Count
Density
4.909 at 25 °C/4 °C
Melting Point
678 °C under HBr and molecular nitrogen
GHS Hazard Statements
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.13%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (89.13%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (82.61%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
12789-07-0
Associated Chemicals
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Cobalt bromide (CoBr2): ACTIVE
Storage Conditions
Stability Shelf Life
Hygroscopic, forms hexahydrate in air.








